1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Descripción

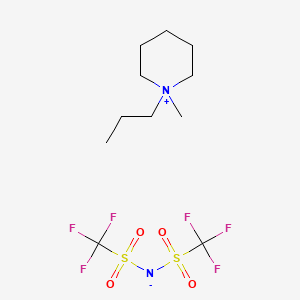

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (CAS RN: 608140-12-1), often abbreviated as [C₃mpip][NTf₂] or [PP13][TFSI], is a hydrophobic ionic liquid (IL) with the molecular formula C₁₁H₂₀F₆N₂O₄S₂ and a molecular weight of 422.41 g/mol . It belongs to the piperidinium cation family paired with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, a weakly coordinating, thermally stable anion . This IL is characterized by its low volatility, high thermal stability (boiling point ~105°C), and broad electrochemical window, making it suitable for applications in supercapacitors, lithium-ion batteries, and electrocatalysis .

Thermal studies using differential scanning calorimetry (DSC) reveal its phase transitions, with molar heat capacities measured between 293.15–393.15 K . Transition temperatures align with literature values, though data gaps exist for some binary mixtures (e.g., with 1-methyl-1-propylpiperidinium trifluoromethanesulfonate) .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-3-7-10(2)8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFUHGXOQSVRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049329 | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608140-12-1 | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidin-1-ium Bis((trifluoromethyl)sulfonyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethanesulfonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY5Y2UR2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . The compound acts as an electrolytic material, facilitating the charge-discharge cycle in these batteries.

Mode of Action

The compound interacts with its target by providing a stable, non-volatile environment for the charge-discharge cycle in lithium-ion batteries. It also plays a role in the reactive dissolution of UF6, where the oxidation of the bis(trifluoromethylsulfonyl)imide anion (TFSI) to form a radical facilitates dissolution.

Biochemical Pathways

The compound affects the charge-discharge cycle in lithium-ion batteries. This cycle involves the movement of lithium ions from the anode to the cathode during discharge and back during charging.

Result of Action

The result of the compound’s action is the successful operation of lithium-ion batteries . By providing a stable environment for the charge-discharge cycle, it enables the formation of greener and sustainable batteries for electrical energy storage.

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity . For instance, its melting point is 12 °C, and it has a low tolerance for water (≤500 ppm). These factors can affect the compound’s stability, efficacy, and the overall performance of the lithium-ion battery.

Análisis Bioquímico

Biochemical Properties

It is known that this compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity. These properties make it suitable for use as electrolytes in lithium/sodium ion batteries.

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 12 °C and a density of 1.412 g/cm3.

Actividad Biológica

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (commonly referred to as [MPrPip][Tf2N]) is an ionic liquid notable for its unique properties, including high thermal stability, low volatility, and significant ionic conductivity. While primarily recognized for its applications in electrochemistry and materials science, recent research has begun to explore its biological activity and potential implications in biochemical processes.

The biological activity of [MPrPip][Tf2N] can be attributed to its ionic nature, which allows it to interact with various biomolecules. The following sections detail the mechanisms through which this compound exerts its effects:

Target of Action

As an ionic liquid, [MPrPip][Tf2N] targets cellular components such as enzymes and proteins, influencing their activity through ionic interactions. This interaction can lead to alterations in enzyme kinetics and metabolic pathways.

Mode of Action

The compound's ionic characteristics enable it to form stable complexes with biomolecules, affecting their structural conformation and function. This can result in either activation or inhibition of enzymatic activities depending on the specific interactions involved .

Biochemical Pathways

Research indicates that [MPrPip][Tf2N] can modulate key signaling pathways within cells. It has been shown to affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and overall cell function .

Cellular Effects

The effects of [MPrPip][Tf2N] on cellular processes are profound. Studies have demonstrated that this compound can alter:

- Cell Signaling : Modifications in key signaling molecules can lead to changes in cellular responses.

- Gene Expression : Interaction with regulatory proteins can result in altered expression levels of specific genes.

- Metabolic Activity : The compound's influence on metabolic pathways may have implications for cellular energy balance and function .

Molecular Mechanism

At the molecular level, [MPrPip][Tf2N] interacts with biomolecules through various mechanisms:

- Binding Affinity : The compound binds to enzymes and proteins, potentially leading to conformational changes that affect their activity.

- Influence on Nucleic Acids : There is evidence suggesting that it may also interact with DNA or RNA, impacting transcriptional activity and gene regulation .

Subcellular Localization

Understanding the subcellular localization of [MPrPip][Tf2N] is essential for elucidating its biological effects. The compound can be directed to specific organelles or compartments within the cell, where it exerts its influence on biomolecular interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications of [MPrPip][Tf2N]:

- Electrochemical Behavior : Research has shown that the electrochemical properties of this ionic liquid can enhance the performance of lithium-ion batteries while also influencing cellular responses when used in biological settings .

- Toxicological Assessments : Toxicity studies indicate that while [MPrPip][Tf2N] exhibits low volatility, its effects on human cells require careful evaluation due to potential cytotoxicity at higher concentrations .

- Biochemical Interactions : A study utilizing inverse gas chromatography revealed insights into how this ionic liquid interacts with various organic solutes, providing a deeper understanding of its biochemical activity at infinite dilution .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Electrochemical Applications

Lithium-Ion Batteries:

PMPip NTf2 is utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity (approximately 2.12 mS/cm at 30 °C) and wide electrochemical window (up to 5.9 V) make it an ideal candidate for enhancing battery performance. The compound's stability at elevated temperatures contributes to the overall safety and efficiency of battery systems .

Supercapacitors:

The compound has also been explored for use in supercapacitors, where its ionic liquid nature allows for rapid charge and discharge cycles. The favorable viscosity and conductivity enable high energy density and power density, which are critical for energy storage applications .

Thermal Properties

PMPip NTf2 exhibits excellent thermal stability, with a melting point of approximately 12 °C and a boiling point significantly above room temperature, making it suitable for high-temperature applications. Its thermal properties have been analyzed through differential scanning calorimetry (DSC), revealing insights into phase transitions that are crucial for designing thermally stable systems .

Solvent Applications

Green Solvent:

Due to its low vapor pressure and non-volatility, PMPip NTf2 is considered a green solvent alternative in various chemical processes. It can dissolve a wide range of organic and inorganic compounds, making it useful in extraction processes, particularly in the pharmaceutical and chemical industries .

Separation Processes:

The compound has shown promise in liquid-liquid extraction techniques, particularly for the separation of metal ions from aqueous solutions. Its ability to selectively solvate certain ions enhances the efficiency of extraction processes used in hydrometallurgy .

Catalysis

PMPip NTf2 has been investigated as a medium for catalytic reactions. Its unique properties facilitate various organic transformations, including alkylation and polymerization reactions. The ionic liquid environment can stabilize transition states, leading to improved reaction rates and yields .

Case Studies

Comparación Con Compuestos Similares

Piperidinium vs. Pyrrolidinium

- 1-Methyl-1-propylpyrrolidinium [NTf₂]⁻ ([C₃mpyr][NTf₂]): Thermophysical Properties: Pyrrolidinium-based ILs generally exhibit lower viscosity and higher conductivity than piperidinium analogs due to reduced cation rigidity. For instance, [C₃mpyr][NTf₂] has a density of 1.43 g/cm³ at 298 K, slightly lower than [C₃mpip][NTf₂] (1.47 g/cm³) .

Piperidinium vs. Imidazolium

- 1-Ethyl-3-methylimidazolium [NTf₂]⁻ ([EMIM][TFSI]): Thermal Stability: [EMIM][TFSI] has a lower decomposition temperature (~350°C) compared to [C₃mpip][NTf₂] (>400°C) due to the aromatic imidazolium cation’s susceptibility to ring-opening reactions . Electrocatalysis: While [EMIM][TFSI] enhances reaction kinetics in CO₂ reduction, [C₃mpip][NTf₂] offers superior hydrophobicity, minimizing water interference in non-aqueous systems .

Piperidinium vs. Pyridinium

- 3-Methyl-1-propylpyridinium [NTf₂]⁻ ([C₃mpy][NTf₂]) :

Anion Variations in Piperidinium-Based ILs

| Compound Name | Anion | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| [C₃mpip][NTf₂] | [NTf₂]⁻ | 422.41 | 1.47 | ~105 | Supercapacitors, Batteries |

| 1-Methyl-1-propylpiperidinium triflate | [CF₃SO₃]⁻ | 291.3 | 1.32 | 105 | Catalysis, Solvent |

| 1-Methyl-1-propylpiperidinium tetrafluoroborate | [BF₄]⁻ | 229.1 | 1.21 | 105 | Electrolyte additives |

| 1-Methyl-1-propylpiperidinium bromide | Br⁻ | 222.16 | 1.18 | N/A | Intermediate synthesis |

- Thermal Behavior : [NTf₂]⁻-based ILs exhibit higher thermal stability (>400°C) compared to [BF₄]⁻ or [CF₃SO₃]⁻ analogs (~250–300°C) .

- Hydrophobicity : [NTf₂]⁻ imparts greater hydrophobicity (water solubility <0.1 wt%) than [BF₄]⁻ (~5 wt%) or [CF₃SO₃]⁻ (~3 wt%) .

Key Research Findings

Thermal and Transport Properties

- Molar Heat Capacity : [C₃mpip][NTf₂] shows a Cp of ~450 J/mol·K at 298 K, lower than [C₃mpyr][NTf₂] (~470 J/mol·K) due to cation packing efficiency differences .

- Ionic Conductivity : At 298 K, [C₃mpip][NTf₂] achieves 1.2 mS/cm, outperforming [C₃mpy][NTf₂] (0.8 mS/cm) but underperforming [EMIM][TFSI] (3.5 mS/cm) .

Electrochemical Performance

- Supercapacitors : [C₃mpip][NTf₂]-based electrolytes achieve capacitance retention >90% after 10,000 cycles, surpassing [C₃mpyr][NTf₂] (85%) due to reduced anion decomposition .

- CO₂ Electroreduction: [C₃mpip][NTf₂] lowers overpotential by 0.5 V compared to [EMIM][TFSI], attributed to its non-aromatic cation stabilizing reactive intermediates .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity 1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide ([MPPip][TFSI])?

- Methodological Answer : The synthesis involves a two-step process: (1) quaternization of 1-methylpiperidine with 1-bromopropane to form 1-methyl-1-propylpiperidinium bromide, followed by (2) anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or solvent-based media. Purity (>99%) is achieved via repeated washing with deionized water to remove residual halides, followed by vacuum drying at 80–100°C for 48 hours. Ion exchange titration is recommended for verifying halide content (<500 ppm) .

Q. How can researchers characterize the thermophysical properties of [MPPip][TFSI]?

- Methodological Answer : Key properties include density (1.38–1.40 g/cm³ at 23°C), viscosity (183 cP at 20°C), and thermal stability (decomposition >350°C). Use a vibrating-tube densitometer for density, a rotational viscometer for viscosity, and thermogravimetric analysis (TGA) under nitrogen for thermal stability. Differential scanning calorimetry (DSC) can detect phase transitions (e.g., glass transition near -60°C) .

Q. What are the standard protocols for handling [MPPip][TFSI] to ensure experimental reproducibility?

- Methodological Answer : Store the ionic liquid in a desiccator under inert gas (Ar/N₂) to prevent moisture absorption. Pre-dry samples at 60°C under vacuum for 24 hours before electrochemical testing. Use Karl Fischer titration to confirm water content (<500 ppm). Avoid prolonged storage (>6 months) to prevent degradation .

Advanced Research Questions

Q. How does [MPPip][TFSI] perform as an electrolyte in fluoride-ion vs. lithium-ion batteries, and what contradictions exist in reported conductivities?

- Methodological Answer : In fluoride-ion batteries (FIBs), [MPPip][TFSI] mixed with tetramethylammonium fluoride (TMAF) achieves ionic conductivity of ~1.0 mS/cm at 25°C. In lithium-ion systems, its conductivity drops to ~0.5 mS/cm due to Li⁺-TFSI⁻ interactions. Contradictions arise from varying salt concentrations (e.g., 0.1–1.0 M LiTFSI) and measurement techniques (AC impedance vs. DC polarization). Use electrochemical impedance spectroscopy (EIS) with blocking electrodes for standardized comparisons .

Q. What experimental designs mitigate interfacial instability between [MPPip][TFSI] and aluminum current collectors?

- Methodological Answer : Aluminum corrosion occurs above 3.5 V vs. Li/Li⁺ due to TFSI⁻ decomposition. Mitigation strategies include:

- Adding 1–2 wt% vinylene carbonate or fluoroethylene carbonate as film-forming additives.

- Using pulsed electrodeposition to create a protective Al₂O₃ layer.

- Replace aluminum with carbon-coated stainless steel for high-voltage (>4.0 V) applications .

Q. How do thermodynamic properties of [MPPip][TFSI]-toluene mixtures vary with composition, and how can UNIFAC-IL models improve predictions?

- Methodological Answer : Excess molar enthalpies (Hᴱ) and viscosities of [MPPip][TFSI]-toluene mixtures show non-ideal behavior due to cation-π interactions. Measure Hᴱ using isothermal titration calorimetry (ITC) at 298–313 K. Extend UNIFAC-IL models by incorporating group contribution parameters for piperidinium cations and TFSI⁻. Validate predictions against experimental density and refractive index data .

Q. What spectroscopic techniques resolve ambiguities in ion-pairing dynamics of [MPPip][TFSI] under high electric fields?

- Methodological Answer : Raman spectroscopy (500–1200 cm⁻¹) identifies TFSI⁻ conformers (cis vs. trans). Fourier-transform infrared (FTIR) spectroscopy tracks cation-anion interactions via C-H···O-S vibrational modes. Pair with molecular dynamics (MD) simulations to correlate spectral shifts with ion mobility under applied potentials (>1 V/nm) .

Data Contradiction Analysis

Q. Why do reported melting points for [MPPip][TFSI] vary across studies (e.g., 12°C vs. liquid at 25°C)?

- Analysis : Discrepancies stem from impurities (e.g., residual solvents, halides) and polymorphism. High-purity samples (≥99.9%) remain liquid at 25°C (d = 1.34–1.40 g/cm³), while impure samples crystallize near 12°C. Use DSC with slow cooling rates (1°C/min) to detect metastable phases .

Q. How can researchers reconcile conflicting CO₂ solubility data in [MPPip][TFSI] at elevated pressures?

- Analysis : Variations arise from measurement techniques (gravimetric vs. volumetric) and water content. For accurate isotherms (up to 50 MPa), use a high-pressure magnetic suspension balance with in situ drying. Correct for non-ideality using the Peng-Robinson equation of state .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.